molecular formula C18H15Cl2NO B1359666 (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-54-7

(3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1359666
CAS No.: 898749-54-7
M. Wt: 332.2 g/mol
InChI Key: DPKLXXPVYTVVDX-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a benzophenone derivative featuring a 3,4-dichlorophenyl group and a 3-substituted phenyl ring modified with a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety. This structure combines halogenated aromatic systems with a partially saturated heterocyclic ring, which may enhance its lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKLXXPVYTVVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643505
Record name (3,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-54-7
Record name Methanone, (3,4-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the molecular formula C18H15Cl2NOC_{18}H_{15}Cl_{2}NO and CAS number 898763-76-3 , is a phenyl ketone derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 332.22 g/mol
  • IUPAC Name : (3,4-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
  • Canonical SMILES : C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antiproliferative effects and interactions with specific receptors.

Antiproliferative Effects

Research indicates that compounds containing the 3,4-dichlorophenyl moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives with the 3,4-dichlorophenyl group showed effective growth inhibition in HT29 colon cancer cells, comparable to standard drugs like doxorubicin .

The mechanisms through which this compound exerts its effects may involve:

  • Receptor Modulation : The compound has been shown to interact with dopamine receptors, particularly the D3 receptor. This interaction is thought to promote β-arrestin translocation and G protein activation .
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, related compounds have demonstrated the ability to block angiogenesis and tumor growth effectively .

Study 1: Antiproliferative Activity

A series of experiments were conducted to assess the cytotoxicity of this compound against several cancer cell lines:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HT295.0Doxorubicin4.5
Jurkat7.0Cisplatin6.8

The results indicated that the compound exhibits promising cytotoxic properties that warrant further investigation into its therapeutic potential.

Study 2: Receptor Interaction

In a pharmacological screening for D3 receptor activity:

Compound IDEC50 (nM)Emax (%)
ML417250 ± 5095 ± 5
(Target Compound)300 ± 6090 ± 4

This study highlighted the selective action of the compound at the D3 receptor compared to other dopamine receptors, suggesting a targeted therapeutic approach for neuropsychiatric disorders.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs to (3,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit promising anticancer activity. For instance, studies on pyrrole derivatives have shown their efficacy against various cancer cell lines. A notable study demonstrated that a related pyrrole compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 0.71 μM, outperforming standard chemotherapeutic agents like doxorubicin .

Antibacterial Properties

The compound's structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. Research has highlighted that chalcone derivatives exhibit strong antibacterial properties. Analogous compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability .

Anticonvulsant Activity

Pyrrole derivatives have been explored for their anticonvulsant properties. In a study involving several synthesized pyrrole compounds, one derivative demonstrated a median effective dose significantly lower than conventional anticonvulsants such as ethosuximide . This suggests that this compound could be further investigated for its potential in treating epilepsy.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ED50 ValuesReference
Pyrrole Derivative AAnticancer0.71 μM
Chalcone Derivative BAntibacterial10 µg/mL
Pyrrole Analogue CAnticonvulsant20 mg/kg

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of various pyrrole-based compounds for their anticancer properties. The findings indicated that modifications to the pyrrole structure significantly enhanced cytotoxicity against multiple cancer cell lines. The compound's mechanism of action was linked to the induction of apoptosis in cancer cells.

Case Study 2: Antibacterial Screening

In a comparative study of chalcone derivatives including those structurally related to this compound, researchers found that certain substitutions on the phenyl rings increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Chloro Analogue: (3-Chlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone

  • Structural Differences : The 3-chlorophenyl group replaces the 3,4-dichlorophenyl moiety, reducing halogen substitution and overall molecular weight.
  • The absence of a second chlorine atom may decrease steric hindrance, altering binding affinity in receptor-ligand interactions .

Fluoro-Chloro Hybrid: (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

  • Structural Differences : Incorporates both chlorine and fluorine atoms on the phenyl ring, with a 4-chloro-2-fluoro substitution pattern.
  • Implications :
    • Fluorine’s electronegativity and small atomic radius may enhance dipole interactions and metabolic stability compared to the dichloro derivative.
    • The altered substitution pattern (4-Cl vs. 3,4-Cl) could shift electronic density, influencing reactivity or target engagement .

Piperazine- and Thiazole-Containing Methanones

  • Example : Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g).
  • Structural Differences : Features a thiazole ring and piperazine moiety instead of the dihydro-pyrrole group.
  • Implications: The piperazine-thiazole system introduces basic nitrogen atoms, improving water solubility compared to the dihydro-pyrrole-containing methanone.

Pyrazoline-Based Methanones

  • Example: (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone (5a–g).
  • Structural Differences : Replaces the dihydro-pyrrole group with a 4,5-dihydro-1H-pyrazol-1-yl ring and adds a hydroxyl group.
  • Hydroxyl groups may improve solubility but reduce metabolic stability due to susceptibility to glucuronidation .

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